molecular formula C19H22FNO2 B5403331 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide

Cat. No.: B5403331
M. Wt: 315.4 g/mol
InChI Key: ABNROCCIBZCHHF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is an organic compound with the molecular formula C19H22FNO2 It is characterized by the presence of a tert-butyl group, a fluorophenoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-(2-fluorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • 4-tert-butyl-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluorobenzamide

Uniqueness

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is unique due to the presence of both the tert-butyl and fluorophenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNROCCIBZCHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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